N-(9-ethyl-3-carbazolyl)-2-(2-oxolanylmethylamino)acetamide
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Overview
Description
N-(9-ethyl-3-carbazolyl)-2-(2-oxolanylmethylamino)acetamide is a member of carbazoles.
Scientific Research Applications
Antimicrobial Activity and Cytotoxicity
- A study synthesized some N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives and evaluated them for antimicrobial activity and cytotoxicity. The compounds showed notable antimicrobial activity against various bacterial and fungal species. Additionally, their cytotoxic effects were studied, with some compounds showing lower cytotoxic activity against NIH/3T3 cells (Kaplancıklı et al., 2012).
Metabolism of Chloroacetamide Herbicides
- Research was conducted on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This study provides insights into the metabolic pathways and enzymes involved in the metabolism of acetochlor, alachlor, butachlor, and metolachlor (Coleman et al., 2000).
Anticancer Drug Synthesis and Molecular Docking Analysis
- A compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and characterized, and its anticancer activity was confirmed by in silico modeling study, targeting the VEGFr receptor. The study provides insights into the structural and molecular properties of the compound, which might be relevant for therapeutic applications (Sharma et al., 2018).
Novel Co(II) and Cu(II) Coordination Complexes
- A study focused on the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes, analyzing their structure and antioxidant activity. The study provides insights into the potential therapeutic applications of these complexes due to their significant antioxidant activity (Chkirate et al., 2019).
properties
Product Name |
N-(9-ethyl-3-carbazolyl)-2-(2-oxolanylmethylamino)acetamide |
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Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(oxolan-2-ylmethylamino)acetamide |
InChI |
InChI=1S/C21H25N3O2/c1-2-24-19-8-4-3-7-17(19)18-12-15(9-10-20(18)24)23-21(25)14-22-13-16-6-5-11-26-16/h3-4,7-10,12,16,22H,2,5-6,11,13-14H2,1H3,(H,23,25) |
InChI Key |
WEQMXWTVSYUUSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CNCC3CCCO3)C4=CC=CC=C41 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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